molecular formula C11H9BrN6S B2606126 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 2379997-38-1

4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2606126
CAS No.: 2379997-38-1
M. Wt: 337.2
InChI Key: LCXSCJXWBGWTNR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a sophisticated heterocyclic compound that represents a valuable chemical entity in medicinal chemistry and drug discovery research. This molecule is a hybrid scaffold, strategically incorporating both 1,2,4-triazole-5-thione and 1,2,3-triazole pharmacophores, a design feature known to enhance binding potential to biological targets through diverse intermolecular interactions source . Its primary research value lies in its potential as a precursor or core structure for developing novel enzyme inhibitors. Compounds featuring the 1,2,4-triazole-5-thione moiety have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including carbonic anhydrases and cholinesterases source . The presence of the 4-bromophenyl substituent offers a handle for further synthetic modification via cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex chemical libraries for structure-activity relationship (SAR) studies source . Researchers are directed to investigate its mechanism of action, which is hypothesized to involve coordination with metalloenzymes or interaction with the active sites of various oxidoreductases and hydrolases, making it a compelling candidate for hit-to-lead optimization campaigns in anticancer, antimicrobial, and neuropharmacological agent development.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6S/c1-17-6-9(13-16-17)10-14-15-11(19)18(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXSCJXWBGWTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NNC(=S)N2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step often involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring

    Formation of the Thione Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the click reaction and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

2.1. Thiosemicarbazide Cyclization

  • Starting materials : Hydrazides (e.g., benzohydrazide or acetohydrazide) react with isothiocyanates to form thiosemicarbazides .

  • Cyclization : Treatment with strong bases (e.g., aqueous NaOH) under reflux induces cyclization to form the triazolethione core .

    • Example : Thiosemicarbazide 18a–d cyclizes in basic media to yield triazole-3-thiones 19a–d (52–88% yield) .

  • Mechanism : Base-mediated elimination of HCl or similar byproducts drives the formation of the five-membered triazole ring .

3.1. Bromophenyl Substitution

  • Introduction : The 4-bromophenyl group is typically introduced via nucleophilic aromatic substitution or coupling reactions.

  • Examples : Aryl halides react with nitrogen-containing reagents (e.g., hydrazines) to form substituted triazoles .

3.2. Alkylation for Methyltriazolyl Moiety

  • Methods :

    • S-Alkylation : Triazole-3-thiols (e.g., 10 ) undergo S-alkylation with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media to form ketone intermediates .

    • Reduction : Ketones are reduced (e.g., NaBH₄) to alcohols, enabling further functionalization .

  • Mechanism : Nucleophilic attack by the thiolate ion on the electrophilic α-carbon of the alkyl halide .

4.1. Triazolethione Core Formation

  • Thiosemicarbazide synthesis :

    Hydrazide+IsothiocyanateThiosemicarbazide\text{Hydrazide} + \text{Isothiocyanate} \rightarrow \text{Thiosemicarbazide}
  • Cyclization :

    ThiosemicarbazideNaOH (reflux)Triazole-3-thione\text{Thiosemicarbazide} \xrightarrow{\text{NaOH (reflux)}} \text{Triazole-3-thione}

4.2. Functionalization Example

  • S-Alkylation :

    Triazole-3-thiol+Alkyl halideCs₂CO₃, DMFS-Alkylated ketone\text{Triazole-3-thiol} + \text{Alkyl halide} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{S-Alkylated ketone}
  • Reduction :

    KetoneNaBH₄Alcohol intermediate\text{Ketone} \xrightarrow{\text{NaBH₄}} \text{Alcohol intermediate}
  • Coupling : Further reactions (e.g., with propargylated triazoles) introduce the methyltriazolyl group .

Characterization and Purification

  • Spectroscopy :

    • IR : C═S stretching (1187–1238 cm⁻¹) confirms thione tautomerism .

    • NMR : Exchangeable NH signals (e.g., δ 4.34–9.89 ppm) and aromatic protons .

  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures .

Research Findings and Challenges

  • Efficiency : Microwave methods significantly reduce reaction times while maintaining or improving yields .

  • Environmental Impact : One-pot methods minimize solvent waste .

  • Selectivity : Tautomerism (thione vs. thiol) must be controlled during purification .

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Chemopreventive Effects. PMC7412134.

  • Synthesis and Screening of New Oxadiazole, Triazole... ACS Omega.

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and... ACS Omega.

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}... MDPI.

  • Development of a New and Efficient Synthesis Method... Marmara Pharm J.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the 1,2,4-triazole family exhibit notable antimicrobial activities. The specific compound under discussion has shown promise as a potent antimicrobial agent against various pathogens. Studies suggest that its mechanism may involve disruption of microbial cell membranes or inhibition of specific enzymes critical for microbial survival.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound may possess anti-inflammatory effects. Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Enzyme Inhibition Studies

Interaction studies focusing on enzyme inhibition are crucial for understanding the compound's biological activity. These studies can help identify potential therapeutic targets and elucidate mechanisms of action.

Applications in Pharmaceuticals

Given its diverse biological activities, 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is being explored for several pharmaceutical applications:

  • Antimicrobial Agents : Development of new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : Potential use in treating conditions such as arthritis or other inflammatory disorders.
  • Cancer Therapeutics : Investigating its role in inhibiting tumor growth or metastasis.

Agricultural Applications

The compound's unique structure may also lend itself to agricultural applications:

  • Herbicides : Potential development as a herbicide due to its ability to inhibit specific plant enzymes.
  • Pesticides : Investigating its efficacy against agricultural pests could lead to new formulations that enhance crop protection.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of similar compounds within the 1,2,4-triazole class:

StudyFindings
Abdel-Wahab et al., 2017Demonstrated antimicrobial activity against various bacterial strains.
Kumar et al., 2003Reported anti-invasive properties in triazole derivatives.
Lang & Walworth, 1979Highlighted herbicidal activity in related triazole compounds.

These studies underscore the potential of this compound in both pharmaceutical and agricultural contexts.

Mechanism of Action

The mechanism of action of this compound in biological systems is not fully understood but is believed to involve the inhibition of key enzymes or proteins in microbial cells. The triazole and thione groups are known to interact with metal ions and thiol groups in proteins, potentially disrupting their function and leading to cell death.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitution significantly influences bioactivity and physicochemical properties:

Compound Name Substituent (Position) Key Bioactivity (MIC, μg/mL) Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... Cl (4-bromophenyl replaced) Antimicrobial (100–200)
4-(4-Bromophenyl)-3-(1-methyl-1H-1,2,3-triazol...) Br (4-bromophenyl) Not reported N/A
3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)... Br, F (aromatic ring) Antifungal (N/A)
  • Chlorophenyl Analog (): The chloro derivative exhibits antimicrobial activity (MIC: 100–200 μg/mL), suggesting bromine substitution may enhance potency due to increased hydrophobicity .
  • Fluorophenyl Analog (): Fluorine’s electronegativity improves metabolic stability but reduces lipophilicity compared to bromine .

Variants with Modified Heterocyclic Substituents

The 1-methyl-1H-1,2,3-triazol-4-yl group distinguishes the target compound from analogs with bulkier substituents:

Compound Name Heterocyclic Substituent Bioactivity Reference
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-... Adamantane Anticancer (N/A)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-... Pyrazole Structural studies only
4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxy...) Benzothiophene Antiproliferative (N/A)
  • Adamantane Derivatives (): Bulky adamantane groups enhance rigidity but may reduce solubility, limiting bioavailability compared to the target compound’s methyl-triazole group .

Substituent Position and Electronic Effects

The position of the bromine and triazole groups impacts reactivity:

Compound Name Substituent Position Spectral Data (IR, NMR) Reference
Target Compound 4-Br, 3-(1-methyltriazole) C=S: ~1212 cm⁻¹ N/A
6m () 5-(4-Bromophenyl), 3-thione C=S: 1212 cm⁻¹; ¹H-NMR: δ 9.51
3-((4-Bromophenoxy)methyl)-4-phenyl-... () Bromophenoxy side chain Not reported
  • C=S Stretching (): The consistent C=S IR peak (~1212 cm⁻¹) across analogs confirms thione stability .
  • Bromophenoxy Derivatives (): Substitution with bromophenoxy groups introduces ether linkages, altering electron distribution but lacking reported bioactivity data .

Biological Activity

The compound 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C11_{11}H10_{10}BrN5_{5}S
  • Molecular Weight : 316.19 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

This compound features a bromophenyl group and a triazole ring that contributes to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. The specific compound under discussion has shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism. Triazoles are known to disrupt the synthesis of ergosterol in fungal cells, which could extend to similar mechanisms in bacteria .

Study on Antibacterial Activity

A notable study conducted by researchers synthesized various triazole derivatives and tested their antibacterial efficacy. Among these derivatives, the compound exhibited superior activity compared to others in its class. The study highlighted the structure-activity relationship (SAR), indicating that the presence of the bromophenyl moiety enhances antibacterial potency due to increased lipophilicity and better membrane penetration .

Research on Antifungal Properties

Another investigation focused on the antifungal potential of this triazole derivative. The results indicated effective inhibition against Candida albicans with an IC50 value of 25 µg/mL. This suggests potential applications in treating fungal infections resistant to conventional therapies .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of the compound. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further studies to determine safe dosage ranges for therapeutic applications .

Q & A

Basic Synthesis

Q: What is the standard synthetic route for preparing 4-(4-bromophenyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione? A: The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting a precursor triazole-thiol (e.g., 4-(4-bromophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol) with 1-methyl-1H-1,2,3-triazol-4-yl derivatives in dry acetonitrile, using potassium carbonate as a base. The reaction is stirred at room temperature for 6–12 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate) to yield the product .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve synthetic yield? A: Variables include:

  • Solvent polarity : Acetonitrile (high polarity) enhances nucleophilicity, but DMF or THF may improve solubility of hydrophobic intermediates.
  • Catalyst : Transition-metal catalysts (e.g., CuI) could accelerate triazole coupling.
  • Temperature : Mild heating (40–60°C) may reduce reaction time without side-product formation .

Basic Characterization

Q: What analytical techniques confirm the compound’s structure? A: Key methods:

  • Elemental analysis (CHNS) : Validates stoichiometry.
  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm bromophenyl and triazole moieties. The methyl group on the 1,2,3-triazole appears as a singlet (~δ 3.8 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) align with theoretical m/z .

Advanced Spectral Data Resolution

Q: How are discrepancies between experimental and predicted spectral data resolved? A: Computational tools (e.g., DFT calculations) simulate NMR chemical shifts and vibrational spectra (IR). For example, Gaussian09 with B3LYP/6-31G(d) basis sets can predict 1H NMR splitting patterns, aiding assignment of complex coupling in the triazole-thione core .

Basic Biological Screening

Q: What assays are used to evaluate biological activity? A: Common assays:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Mechanism of Action

Q: How can computational methods predict binding modes to biological targets? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes. For example, the bromophenyl group may occupy hydrophobic pockets in kinase active sites, while the triazole-thione moiety coordinates metal ions (e.g., Mg2+ in ATP-binding domains) .

Crystallography & Stability

Q: How do intermolecular forces influence solid-state stability? A: X-ray crystallography reveals stabilizing interactions:

  • C–H···π : Between bromophenyl and triazole rings (distance ~3.5 Å).
  • π–π stacking : Aromatic rings align with offset distances of 3.8–4.2 Å.
  • Hydrogen bonds : Thione sulfur acts as a weak H-bond acceptor .

Data Contradiction Analysis

Q: How to address conflicting reports on biological activity? A: Factors to investigate:

  • Assay conditions : Variations in pH, serum content, or incubation time.
  • Cell line specificity : Differential expression of target proteins (e.g., overexpression in HeLa vs. HepG2).
  • Compound purity : Byproducts (e.g., unreacted benzyl bromide) may skew results .

Solubility Challenges

Q: What strategies improve aqueous solubility for in vivo studies? A:

  • Co-solvents : Use DMSO:water (10:90) with surfactants (e.g., Tween 80).
  • Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives.
  • Prodrug design : Introduce phosphate or PEG groups .

Structure-Activity Relationship (SAR)

Q: How does the bromophenyl substituent impact bioactivity? A: The bromine atom enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5).
  • Electrophilicity : Participates in halogen bonding with protein residues (e.g., backbone carbonyls).
    SAR studies show replacing bromine with electron-withdrawing groups (e.g., NO2) reduces antimicrobial potency but improves kinase inhibition .

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